Anti-CMV Potency: Ganciclovir Hydrate vs. Acyclovir
Ganciclovir hydrate exhibits a median IC50 of 2.15 μM for inhibiting CMV replication, which is 33-fold more potent than acyclovir's median IC50 of 72 μM [1]. This difference is attributed to ganciclovir's selective phosphorylation by the CMV UL97 kinase, a step not efficiently catalyzed for acyclovir in CMV-infected cells .
| Evidence Dimension | Antiviral potency (IC50) against human CMV |
|---|---|
| Target Compound Data | Median IC50 = 2.15 μM |
| Comparator Or Baseline | Acyclovir median IC50 = 72 μM |
| Quantified Difference | 33-fold greater potency |
| Conditions | In vitro CMV replication inhibition assay; median values reported across multiple viral strains |
Why This Matters
This 33-fold potency differential justifies the selection of ganciclovir hydrate over acyclovir for any CMV-focused research or assay requiring effective viral suppression.
- [1] InvivoChem. Ganciclovir hydrate. Product Datasheet. View Source
